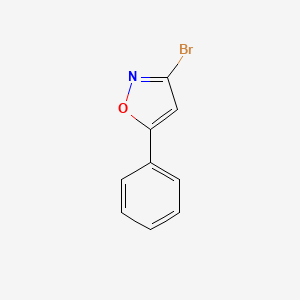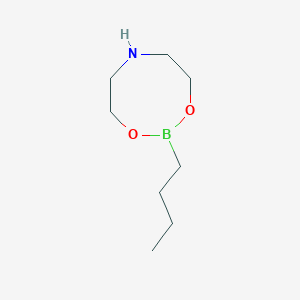
2-Butyl-1,3,6,2-dioxazaborocane
概要
説明
Synthesis Analysis
The synthesis of 2-Butyl-1,3,6,2-dioxazaborocane involves the esterification of 2-bromophenylboronic acid with N-butyldiethanolamine (BDEA), followed by a Br/Li exchange using BuLi/THF at −78 °C, which is a critical step in obtaining various ortho-functionalized arylboronic acids. This process allows for the synthesis of 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles with high rotational barriers around the Caryl bond, indicating the compound's significant steric hindrance and structural complexity (Dąbrowski et al., 2007).
Molecular Structure Analysis
Structural studies of dioxazaborocanes reveal that the boron-nitrogen distances provide unambiguous evidence for the presence of the B←N transannular interaction, a key feature of these compounds. The coordination polyhedra of the boron atoms in complexes such as 2-Fluoro-1,3,6,2-dioxazaborocanes can be described as distorted tetrahedra, indicating a unique bonding environment around the boron center (Lermontova et al., 2008).
Chemical Reactions and Properties
Dioxazaborocanes undergo various chemical transformations, which have been explored for the synthesis of functionalized halogenated arylboronic acids. The reactivity of these compounds is significantly influenced by the nature and position of halogen atoms, leading to selective transformations when subjected to reactions with electrophiles (Durka et al., 2009).
科学的研究の応用
Synthesis and Functionalization
Ortho-Functionalized Arylboronic Acids : 2-Butyl-1,3,6,2-dioxazaborocane has been utilized in synthesizing various ortho-functionalized arylboronic acids, proving significant for the creation of 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles with high rotational barrier around the Caryl bond (Da̧browski et al., 2007).
Functionalization of Dihalophenylboronic Acids : The compound is instrumental in the deprotonative lithiation of dihalophenylboronic acids, leading to the synthesis of functionalized halogenated arylboronic acids with varying reactivities based on the halogen atoms (Durka et al., 2009).
Chemical Reactions and Bonding
Br/Li Exchange Selectivity : Studies have shown that 2-Butyl-1,3,6,2-dioxazaborocane influences the selectivity of Br/Li exchange reactions in dibromoaryl boronates, with varying preferences based on the boronate group type (Durka et al., 2013).
Polymorphism in Arylboronic Azaesters : The compound exhibits polymorphism, with different forms showing varied molecular geometries and conformation, impacting the thermal expansion tensor and crystallization kinetics (Durka et al., 2011).
Applications in Material Science
Fluorescent Material for Trace Detection : A derivative of 2-Butyl-1,3,6,2-dioxazaborocane has been applied as a fluorescent material for the trace detection of hydrogen peroxide and peroxide-based explosives (Frenois et al., 2016).
Recyclable Thermosets : The compound has been used in the creation of recyclable thermoset materials with tunable physical properties, such as glass transition temperature, demonstrating potential in plastics, composites, coatings, and adhesives (Anderson et al., 2022).
Biological and Environmental Considerations
Emulsion Lubrication for Biomedical Applications : 2-Butyl-1,3,6,2-dioxazaborocane derivatives have been explored in emulsion lubrication, particularly for biomedical applications, showing promise in reducing friction on metal surfaces (Yan et al., 2014).
特性
IUPAC Name |
2-butyl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BNO2/c1-2-3-4-9-11-7-5-10-6-8-12-9/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGBWTARQCUNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323796 | |
| Record name | 2-butyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-1,3,6,2-dioxazaborocane | |
CAS RN |
92527-13-4 | |
| Record name | 92527-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-butyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

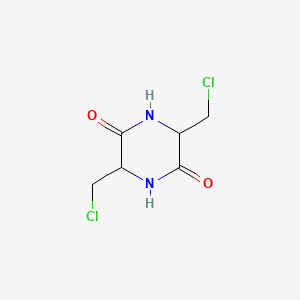
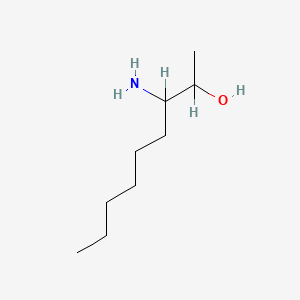
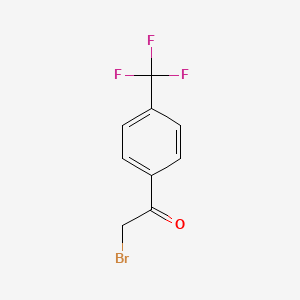
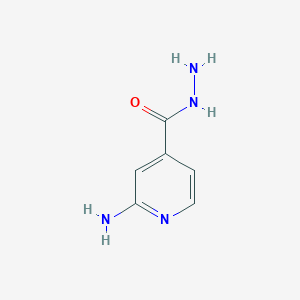


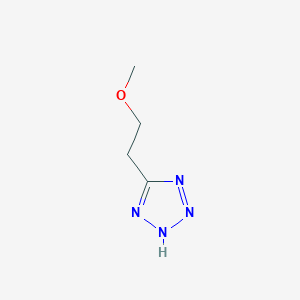
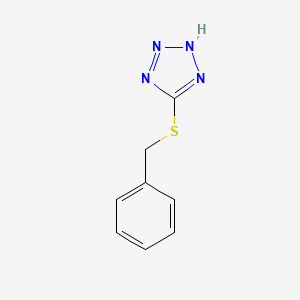
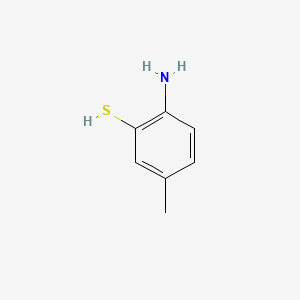
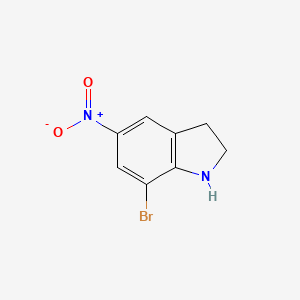
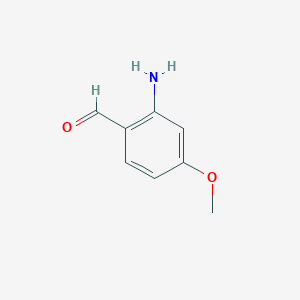

![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1267424.png)
